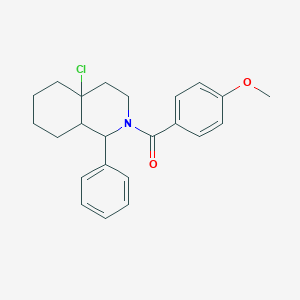
4a-Chloro-2-(4-methoxybenzoyl)-1-phenyl-decahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, including cyclization, nitration, reduction, and chlorination processes. For instance, similar compounds, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, have been synthesized through a series of steps including substitution, nitration, reduction, cyclization, and chlorination, with the structure confirmed by NMR and MS spectrum techniques, highlighting the complexity and the meticulous approach required for the synthesis of such molecules (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "4a-Chloro-2-(4-methoxybenzoyl)-1-phenyl-decahydroisoquinoline" has been elucidated using crystallography and spectroscopic methods. X-ray crystallography provides detailed insights into the molecule's three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the various functional groups, which is crucial for understanding the compound's chemical behavior and reactivity. For instance, studies on related molecules, like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have demonstrated how structural analysis can reveal the dihedral angles between different rings and their spatial orientation, which impacts the molecule's properties and interactions (Duan et al., 2014).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, influenced by the functional groups present on the molecule. Reactions such as photolysis, cyclization, and substitution are common, leading to the formation of new bonds and the synthesis of novel compounds. For example, photolysis of chloroacetamide derivatives has been used as a route to new 2,8-bridged isoquinoline derivatives, showcasing the reactivity of the isoquinoline core under specific conditions (Bremner et al., 1989).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
- Photolysis of Chloroacetamides : A study demonstrated the synthesis of new 2,8-bridged isoquinoline derivatives through the photolysis of chloroacetamide precursors, presenting a novel route for generating structurally complex isoquinolines which could have various applications in synthetic organic chemistry (Bremner et al., 1989).
Bioactive Compound Development
- Ultrasound-Assisted Synthesis of Quinolinyl Chalcones : Research on quinolinyl chalcones containing a pyrazole group showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Prasath et al., 2015).
- Fluorescent pH Sensors : A study on the development of optical pH sensors using chromophores with internal charge transfer (ICT) excited states further exemplifies the application of isoquinoline derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Silva et al., 1993).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated as efficient corrosion inhibitors for mild steel in hydrochloric acid, showcasing the utility of quinoline derivatives in materials science and engineering to protect metals against corrosion (Rbaa et al., 2019).
Safety and Hazards
Orientations Futures
4-Methoxybenzoyl chloride can be used in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . Incorporation of 4-methoxybenzoyl chloride modified indium tin oxide (ITO) as a cathode for the fabrication of organic light-emitting diodes (OLEDs) has been reported .
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with various receptors or enzymes in the body, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that the compound can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the function or activity of these targets.
Biochemical Pathways
Given its potential to react with carboxylic acids, alcohols, and amines, it may be involved in various biochemical pathways related to these compounds .
Pharmacokinetics
For instance, it reacts exothermically with bases, including amines . This could potentially influence its absorption and distribution within the body.
Result of Action
Given its potential reactivity, it may induce changes in the function or activity of its targets, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts exothermically with bases and is incompatible with water, strong oxidizing agents, and alcohols . Therefore, the pH, temperature, and presence of other reactive substances in the environment could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO2/c1-27-19-12-10-18(11-13-19)22(26)25-16-15-23(24)14-6-5-9-20(23)21(25)17-7-3-2-4-8-17/h2-4,7-8,10-13,20-21H,5-6,9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPNHBVTCFRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

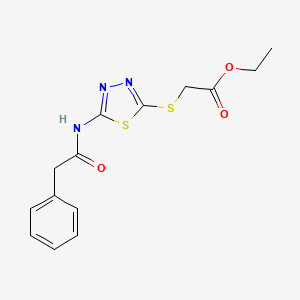
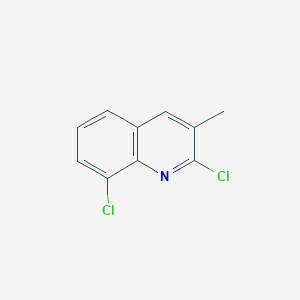
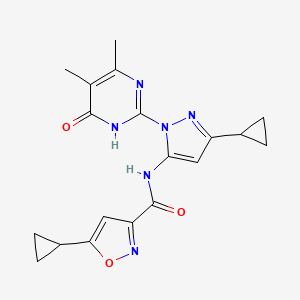
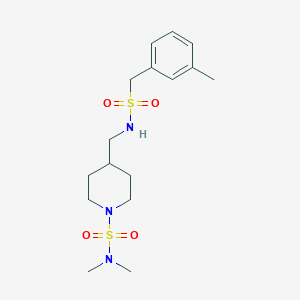
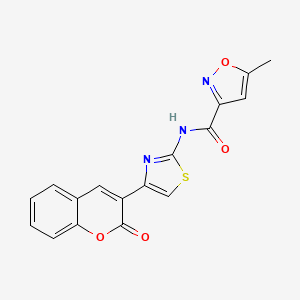
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)


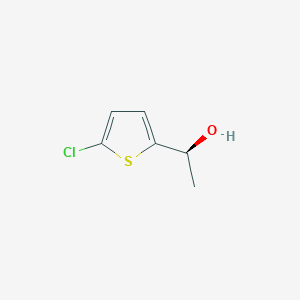
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)
![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)